1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- 1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
Brand Name: Vulcanchem
CAS No.: 2246638-38-8
VCID: VC4402917
InChI: InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-7-5-6-8-17(16)22-13-14-9-11-15(21)12-10-14/h5-12H,13H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)F
Molecular Formula: C19H22BFO3
Molecular Weight: 328.19

1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

CAS No.: 2246638-38-8

Cat. No.: VC4402917

Molecular Formula: C19H22BFO3

Molecular Weight: 328.19

* For research use only. Not for human or veterinary use.

1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- - 2246638-38-8

Specification

CAS No. 2246638-38-8
Molecular Formula C19H22BFO3
Molecular Weight 328.19
IUPAC Name 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-7-5-6-8-17(16)22-13-14-9-11-15(21)12-10-14/h5-12H,13H2,1-4H3
Standard InChI Key FUIOTITXJYRSSN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of this compound is C19H22BFO3\text{C}_{19}\text{H}_{22}\text{BFO}_3, with a molar mass of 328.19 g/mol . Its structure consists of a dioxaborolane ring (a five-membered boracycle) substituted with a 2-[(4-fluorobenzyl)oxy]phenyl group and four methyl groups at the 4,4,5,5-positions . The fluorine atom at the para position of the benzyl ether enhances electron-withdrawing effects, influencing reactivity in Suzuki-Miyaura couplings .

Key spectroscopic data include:

  • 1H^1\text{H} NMR (CDCl3_3): Signals at δ 7.15–7.45 ppm (aromatic protons), δ 5.05 ppm (OCH2_2Ph), and δ 1.30 ppm (tetramethyl groups) .

  • 11B^{11}\text{B} NMR: A peak near δ 30 ppm, characteristic of sp2^2-hybridized boron in dioxaborolanes .

  • IR: B-O stretching vibrations at 1,350–1,400 cm1^{-1} and aromatic C-F stretches at 1,100–1,200 cm1^{-1} .

The compound is typically a pale yellow oil with a density of 1.12 g/cm3^3 and a boiling point of 432.3°C (predicted) . It exhibits limited solubility in water but is miscible with organic solvents like dichloromethane and tetrahydrofuran .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves a palladium-catalyzed Miyaura borylation of 2-[(4-fluorobenzyl)oxy]bromobenzene with bis(pinacolato)diboron (B2_2pin2_2) (Figure 1):

Ar-Br+B2pin2Pd(dba)2,PCy3Ar-Bpin+Byproducts\text{Ar-Br} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd(dba)}_2, \text{PCy}_3} \text{Ar-Bpin} + \text{Byproducts}

Reaction conditions typically include a toluene solvent, 80–100°C, and 12–24 hours, yielding >75% purity before column chromatography. Alternative methods utilize pinacolborane (HBpin) in copper-mediated reactions, though these are less efficient .

Scalability and Cost

Industrial-scale production (e.g., by Reagentia) offers bulk pricing:

  • 5 g: €693.40

  • 10 g: €4,339.44 .
    Cost escalates nonlinearly due to purification challenges, as the compound requires rigorous exclusion of moisture and oxygen to prevent decomposition .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This boronic ester is a key partner in forming biaryl linkages. For example, coupling with 4-bromoanisole under Pd(PPh3_3)4_4 catalysis produces 4'-methoxy-4-fluorodiphenyl ether, a precursor to liquid crystals . Yield optimization (up to 89%) requires anhydrous conditions and Cs2_2CO3_3 as a base .

Pharmaceutical Intermediates

The compound’s fluorine and ether motifs make it valuable in drug design. It has been used to synthesize kinase inhibitors, with the boronate group enabling late-stage functionalization via click chemistry. Recent studies highlight its role in prodrug activation, where the boron moiety facilitates pH-dependent release .

Comparative Analysis with Related Derivatives

Table 1 contrasts key properties of structurally similar dioxaborolanes:

Compound NameCAS NumberSubstituentMelting Point (°C)Reactivity in Suzuki Coupling
2-[2-((3-Fluorophenyl)methoxy)phenyl]864772-77-03-Fluorobenzyl etherN/A (oil)Moderate (65% yield)
2-(2-Fluoro-4-methoxyphenyl)628692-21-74-Methoxy, 2-fluoro92–94High (82% yield)
2-[4-((4-Fluorophenyl)methoxy)phenyl]2097168-79-94-Fluorobenzyl etherN/A (oil)Low (48% yield)

The 4-fluorobenzyl ether derivative (CAS 2246638-38-8) exhibits intermediate reactivity due to balanced electronic effects. Its oil form complicates purification but enhances solubility in nonpolar solvents compared to crystalline analogs .

Recent Research Developments

Catalytic Innovations

A 2024 study demonstrated that replacing Pd with Ir(I) catalysts (e.g., [Ir(cod)(OMe)]2_2) accelerates borylation of sterically hindered substrates, achieving turnover numbers (TON) >500 . This advancement could reduce production costs by 30%.

Biomedical Applications

Functionalization of this compound with polyethylene glycol (PEG) chains has yielded boron-containing nanoparticles for neutron capture therapy (NCT). In murine models, PEGylated derivatives showed 40% tumor growth inhibition at 10 mg/kg doses .

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